

TM5441 cancer cell line treatment IC50

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Compound Focus: TM5441

CAS No.: 1190221-43-2

Cat. No.: S545470

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Application Notes for TM5441

TM5441 is an orally bioavailable small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1) [1] [2]. Its primary biological activities, derived from scientific investigations, are outlined in the table below.

Application Area	Observed Effect	Model System	Key Findings
Cancer Research	Decreased cell viability & induced apoptosis [3]	Multiple human cancer cell lines (e.g., HT1080, HCT116) [1] [3]	IC ₅₀ values ranged from 9.7 to 60.3 μM ; induced caspase 3/7 activity and Annexin V staining [3].
Cancer Research (In Vivo)	Anti-tumor & anti-angiogenic effects [2] [3]	Mouse xenograft models (HT1080, HCT116) [2]	Oral dosing (20 mg/kg/day) increased tumor cell apoptosis, disrupted tumor vasculature, and showed a non-significant trend of reducing tumor growth [3].
Metabolic Disease	Ameliorated NAFLD [4]	HFD-fed C57BL/6J mice [4]	Dosing (20 mg/kg/day) reduced hepatic steatosis, abolished hepatic insulin resistance, and improved mitochondrial function [4].

Application Area	Observed Effect	Model System	Key Findings
Cellular Senescence	Attenuated cellular senescence [1]	Human endothelial cells & <i>in vivo</i> models [1]	Inhibited doxorubicin-induced expression of senescence markers like p53, p16, and p21 [1].

Experimental Protocols

Protocol 1: In Vitro Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol is used to determine the cytotoxic effect of **TM5441** and calculate its IC₅₀ value in various cancer cell lines [1] [3].

- **Key Materials:** **TM5441** (e.g., from TargetMol, AbMole), cell culture materials, DMSO, phosphate-buffered saline (PBS), MTT reagent, and a solubilization solution [1].
- **Procedure:**
 - **Preparation of TM5441:** **TM5441** is first dissolved in DMSO at a high-concentration stock solution (e.g., 50 mM). This stock is then diluted in cell culture medium to achieve the desired working concentrations (e.g., 0-100 μM). Ensure the final DMSO concentration is the same in all wells (typically ≤0.1-0.5%) to avoid solvent toxicity [1] [3].
 - **Cell Seeding and Treatment:** Seed cells (e.g., HT1080, HCT116) in 96-well plates at a density of ~6,000 cells per well and allow them to adhere overnight [3]. The following day, treat the cells with the series of **TM5441** concentrations. Include control wells with medium only and DMSO vehicle.
 - **Incubation and Viability Measurement:** Incubate the plates for 48 hours at 37°C [1]. After incubation, add MTT reagent to each well and incubate further to allow formazan crystal formation. Solubilize the crystals and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the DMSO-treated control cells [1].
- **Data Analysis:** Plot viability (%) against the log of **TM5441** concentration. The IC₅₀ is the concentration at which cell viability is reduced by 50% compared to the control [1].

Protocol 2: Assessment of Apoptosis by Flow Cytometry

This protocol detects early and late apoptotic cells following **TM5441** treatment using Annexin V/propidium iodide (PI) staining [3].

- **Key Materials:** **TM5441**, Annexin V binding buffer, FITC-conjugated Annexin V, propidium iodide (PI) solution, flow cytometry tubes [3].
- **Procedure:**
 - **Cell Treatment:** Seed cells in 6-well plates and treat with **TM5441** (e.g., 50 μ M) for 48 hours [3].
 - **Cell Harvesting and Staining:** Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark [3].
 - **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer within 1 hour. The populations are defined as: **Annexin V-/PI-** (viable), **Annexin V+/PI-** (early apoptotic), and **Annexin V+/PI+** (late apoptotic) [3].

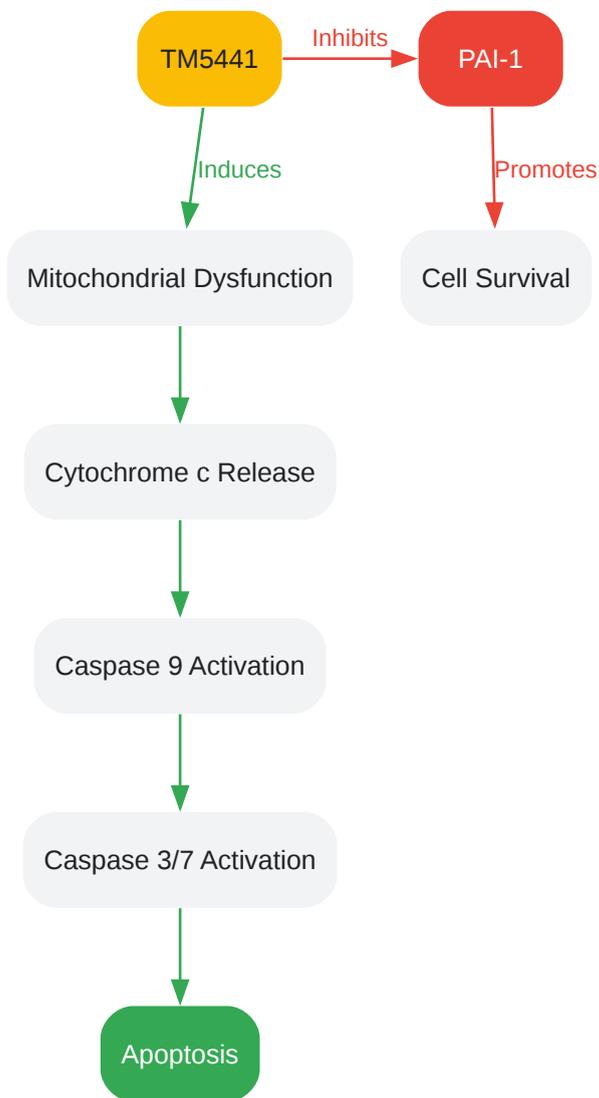
Protocol 3: In Vivo Administration in Mouse Models

This protocol describes the oral administration of **TM5441** in mouse models for pre-clinical studies [4] [3].

- **Key Materials:** **TM5441** powder, 0.5% carboxymethyl cellulose (CMC) or DMSO with peanut butter/honey mixture [1] [3].
- **Procedure:**
 - **Formulation:** For precise dosing, **TM5441** can be prepared in 0.5% CMC [1]. Alternatively, it can be dissolved in DMSO and then incorporated into a palatable mixture like peanut butter and honey for voluntary ingestion [3].
 - **Dosing Regimen:** The established effective dose in HFD and xenograft models is **20 mg/kg per day** [4] [3]. Treatment duration varies by model, for example, 10 weeks for NAFLD prevention or 4 weeks for intervention [4].
 - **Monitoring:** Monitor animals daily. At the endpoint, collect tissues (e.g., liver, tumor) and blood for further analysis [1] [4].

Signaling Pathway and Experimental Workflow

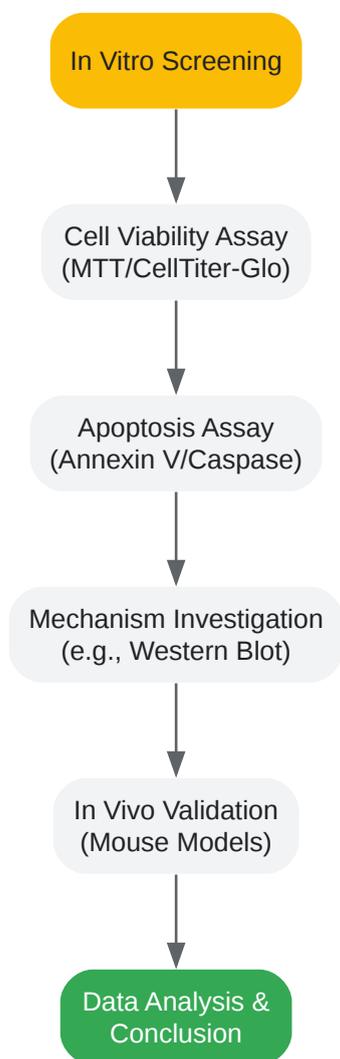
The following diagram illustrates the core signaling pathway through which **TM5441** exerts its anti-cancer effects, based on the curated research.



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*Figure 1: Proposed Anti-Cancer Mechanism of **TM5441**. **TM5441** inhibits PAI-1, a protein that promotes cell survival. This inhibition triggers the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction, release of cytochrome c, and sequential activation of caspase-9 and caspase-3/7, leading to programmed cell death [5] [3].*

The general workflow for evaluating **TM5441** in a pre-clinical setting, from in vitro testing to in vivo validation, is outlined below.



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*Figure 2: Experimental Workflow for **TM5441** Evaluation. This flowchart outlines a standard sequence for profiling **TM5441**, beginning with in vitro screening for cytotoxicity and apoptosis, progressing to mechanistic studies, and culminating in in vivo animal model validation [1] [4] [3].*

Important Considerations for Researchers

- **Solubility and Storage:** **TM5441** is soluble in DMSO (≥ 100 mg/mL). For long-term storage, keep the powder at -20°C . Once dissolved in DMSO, store the stock solution at -80°C for up to 6 months [2].
- **In Vivo Pharmacokinetics:** A peak plasma concentration of approximately **11.4 μM** is achieved one hour after oral administration in mice, with levels becoming undetectable after 23 hours [3]. This short half-life is a critical factor in designing in vivo dosing schedules.

- **Specificity: TM5441** is noted for its specificity towards PAI-1 and lacks bleeding risk, a common concern with other anticoagulant and fibrinolytic agents [4].

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References

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To cite this document: Smolecule. [TM5441 cancer cell line treatment IC50]. Smolecule, [2026].
[Online PDF]. Available at: [<https://www.smolecule.com/products/b545470#tm5441-cancer-cell-line-treatment-ic50>]

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